molecular formula C15H18O4 B082831 Diethyl 2-[(4-methylphenyl)methylene]malonate CAS No. 14111-33-2

Diethyl 2-[(4-methylphenyl)methylene]malonate

Cat. No. B082831
CAS RN: 14111-33-2
M. Wt: 262.3 g/mol
InChI Key: UEKBMHTZKUMANN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 2-[(4-methylphenyl)methylene]malonate typically involves a Knoevenagel condensation reaction. This reaction employs 4-methylbenzaldehyde and diethyl malonate in the presence of a catalytic amount of piperidine and trifluoroacetic acid in benzene under reflux conditions (D. Achutha et al., 2016). Another method involves the room-temperature liquid-phase synthesis, demonstrating an efficient alternative for producing this compound on an industrial scale (Hernán Valle et al., 2018).

Molecular Structure Analysis

The molecular structure of diethyl 2-(4-methylbenzylidene)malonate has been elucidated through X-ray diffraction studies, revealing it crystallizes in the monoclinic crystal system. This structure is stabilized by C-H···O hydrogen bond interactions, showcasing the compound's conformation and the importance of non-covalent interactions in its stabilization (D. Achutha et al., 2016).

Scientific Research Applications

Application 1: Adhesive Systems

  • Summary of the Application: Diethyl 2-[(4-methylphenyl)methylene]malonate, a type of methylene malonate, is used in the development of energy-efficient, high-performance sustainable adhesive systems . These adhesive systems are monomer-based and 100 percent reactive .
  • Methods of Application or Experimental Procedures: The adhesive systems encompass a one-part cyanoacrylate (CA) formulation that supports a wide range of millwork applications . These adhesives are designed to minimize energy consumption from the manufacturing of wood products by eliminating energy input, providing rapidly polymerizing systems, and eliminating solvent use .
  • Summary of Results or Outcomes: The use of these adhesives allows for the production of products at a potentially faster rate . They offer improved sustained strength and durability, and provide supplementary environmental resistance that increases the range of overall industrial application .

Application 2: Synthesis of Medicinal Compounds

  • Summary of the Application: Diethyl malonate, a related compound, is used in the preparation of several medicinally useful compounds including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide .
  • Summary of Results or Outcomes: The outcome of these processes is the production of various medicinal compounds that have important therapeutic applications .

Application 3: Synthesis of Pesticides

  • Summary of the Application: Diethyl malonate is also used in the synthesis of several pesticides, including sethoxydim and the derivatives of 2-amino-4-chloro-6-methoxypyrimidine .
  • Summary of Results or Outcomes: The outcome of these processes is the production of various pesticides that are used in agriculture to control pests .

Application 4: Perfume Industry

  • Summary of the Application: Diethyl malonate, a related compound, occurs naturally in grapes and strawberries as a colourless liquid with an apple-like odour . It is used in the perfume industry to create pleasant fragrances .
  • Summary of Results or Outcomes: The outcome of these processes is the production of various fragrances that are used in perfumes .

Application 5: Synthesis of Vitamins

  • Summary of the Application: Diethyl malonate is used in the synthesis of several vitamins, including vitamin B1 and vitamin B6 .
  • Summary of Results or Outcomes: The outcome of these processes is the production of various vitamins that have important nutritional applications .

Future Directions

“Diethyl 2-[(4-methylphenyl)methylene]malonate” is currently being used for proteomics research . As research progresses, new applications and uses for this compound may be discovered.

properties

IUPAC Name

diethyl 2-[(4-methylphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKBMHTZKUMANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348885
Record name Diethyl [(4-methylphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[(4-methylphenyl)methylene]malonate

CAS RN

14111-33-2
Record name Diethyl [(4-methylphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 19.6 mL (166.4 mmol) of p-tolualdehyde, 23.8 mL (158.8 mmol) of diethyl malonate, 0.5 mL of piperidine and 50 mL of benzene was heated at reflux for 18 h using a Dean-Stark water separator. The mixture was allowed to cool to room temperature, benzene was added and it was washed with water (2×), 1N HCl (2×) and NaHCO3. The aqueous phase was extracted with ethyl acetate, the organic phase was dried and the solvent was removed, to yield 41.2 g of the desired product (yield: 99%).
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

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